3-(3-(1-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(3-(1-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula C10H18N2O2. This compound features a piperidine ring substituted with a hydroxyethyl group and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 1-(2-cyanoethyl)piperidine with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(1-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-(3-(1-oxoethyl)piperidin-1-yl)-3-oxopropanenitrile.
Reduction: Formation of 3-(3-(1-aminoethyl)piperidin-1-yl)-3-oxopropanenitrile.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-(1-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(1-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **3-(1-Hydroxyethyl)piperidine
- **3-(1-Aminoethyl)piperidine
- **3-(1-Oxoethyl)piperidine
Uniqueness
3-(3-(1-Hydroxyethyl)piperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group on the piperidine ring
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-[3-(1-hydroxyethyl)piperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H16N2O2/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11/h8-9,13H,2-4,6-7H2,1H3 |
InChI Key |
DROUZLRKGWCODB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)CC#N)O |
Origin of Product |
United States |
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